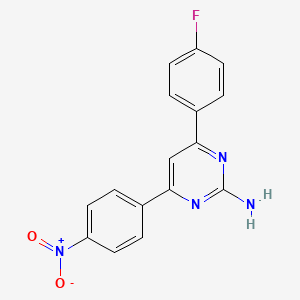

4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4O2/c17-12-5-1-10(2-6-12)14-9-15(20-16(18)19-14)11-3-7-13(8-4-11)21(22)23/h1-9H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECVJQUXEWKPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Cyclization to Pyrimidin-2-Amine Core

The chalcone intermediate undergoes cyclization with guanidine nitrate in the presence of a base to form the pyrimidine ring.

Method A: Lithium Hydroxide-Catalyzed Cyclization

-

Reagents : Guanidine nitrate (1 equiv), LiOH (5 equiv) in ethanol.

-

Conditions : Reflux at 80°C for 4–6 hours.

-

Yield : 60–70% after column chromatography (ethyl acetate/petroleum ether).

-

Mechanistic Insight : LiOH facilitates deprotonation of guanidine, enabling nucleophilic attack on the α,β-unsaturated ketone.

Method B: Sodium Hydroxide-Mediated Cyclization

-

Reagents : Guanidine hydrochloride (1.2 equiv), NaOH (3 equiv) in ethanol-water (4:1).

-

Conditions : Reflux at 70°C for 8 hours.

Comparative Analysis of Cyclization Methods

| Parameter | Method A (LiOH) | Method B (NaOH) |

|---|---|---|

| Catalyst | Lithium hydroxide | Sodium hydroxide |

| Reaction Time | 4–6 hours | 8 hours |

| Yield | 60–70% | 55–65% |

| Purity (HPLC) | >95% | 90–93% |

| Key Advantage | Faster reaction | Lower cost |

Method A offers superior yield and purity due to LiOH’s stronger basicity, which accelerates ring closure. Method B is cost-effective but requires longer reaction times.

Spectroscopic Characterization of Final Product

The structure of 4-(4-fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is confirmed through advanced spectroscopic techniques:

-

IR Spectroscopy :

-

¹H NMR (400 MHz, DMSO-d₆) :

-

13C NMR :

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency:

-

Flow Rate : 10 mL/min.

-

Residence Time : 30 minutes.

-

Yield : 68–72% with >99% conversion.

-

Purification : Automated flash chromatography reduces solvent waste.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Reduction: Reduction of the nitro group yields 4-(4-Fluorophenyl)-6-(4-aminophenyl)pyrimidin-2-amine.

Substitution: Substitution of the fluorine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Radiosensitization in Cancer Therapy

One of the most significant applications of 4-(4-fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is its potential as a radiosensitizer in cancer treatment. A study highlighted the compound's ability to enhance the effectiveness of radiotherapy by overcoming radioresistance, a common challenge in cancer treatment.

- Mechanism of Action : The compound was found to inhibit cell viability significantly, particularly in cancer cell lines, by inducing cell cycle arrest at the G2/M phase. This arrest is crucial for enhancing the effectiveness of radiotherapy, as it allows for increased sensitivity to radiation-induced damage .

- In Vivo Studies : In animal models, the combination of this compound with radiation resulted in a substantial decrease in tumor growth compared to radiation treatment alone. Specifically, one derivative demonstrated a tumor growth suppression rate of approximately 59.5% when combined with radiation therapy .

Drug Development Potential

The structural characteristics of 4-(4-fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine make it a promising candidate for further development into therapeutic agents.

- CDK Inhibition : The compound exhibits properties that inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to increased apoptosis in cancer cells and is an area of active research for developing new anticancer therapies .

- Synthesis and Variants : Research has led to the synthesis of various derivatives of this compound, each with distinct biological activities. The exploration of these derivatives could yield new drugs targeting specific pathways involved in cancer progression and treatment resistance .

Biological Activities and Other Applications

Beyond its role as a radiosensitizer, 4-(4-fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine may have additional biological activities worth exploring.

Data Table: Summary of Findings

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Antimicrobial Activity

- 4-(4-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (22): The chloro substituent at the para position shows moderate activity against S. aureus but lower potency compared to the nitro analog. The morpholino group enhances solubility but reduces electron-withdrawing effects .

- 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (24): Exhibits pronounced activity against beta-hemolytic Streptococcus, attributed to the fluorine atom’s strong electron-withdrawing nature and lipophilicity, which enhance membrane penetration .

- 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine : The absence of fluorine reduces antimicrobial efficacy, highlighting the synergistic role of 4-fluorophenyl and 4-nitrophenyl groups in the target compound .

Anticancer Activity

- PPA5 (4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine): Demonstrates >50% inhibition of lung cancer cell viability by inducing G2/M phase arrest.

- R2 (4-(Naphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine): Replacing 4-fluorophenyl with a bulkier naphthyl group reduces IC$_{50}$ values in pancreatic adenocarcinoma models, suggesting steric hindrance may limit target binding .

- 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine : The methyl group (electron-donating) diminishes anticancer activity compared to the nitro-substituted analog, emphasizing the importance of electron-withdrawing groups for cytotoxicity .

Physicochemical and Spectral Properties

Mechanistic Insights

- Electron-Withdrawing Effects : The 4-fluorophenyl and 4-nitrophenyl groups in the target compound create a electron-deficient pyrimidine ring, facilitating interactions with microbial enzymes or cancer cell DNA .

- Steric and Solubility Factors: Morpholino or methoxy substituents (e.g., in compound 24) improve solubility but may reduce target affinity due to steric bulk .

- Synergistic Substituent Effects : The combination of fluorine (lipophilicity) and nitro (electron deficiency) enhances both membrane permeability and reactive oxygen species (ROS) generation in cancer cells .

Biological Activity

4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antimicrobial, cytotoxic, and potential anticancer properties. This compound's structure, featuring both fluorine and nitro substituents, plays a crucial role in its biological efficacy.

Chemical Structure

The molecular structure of 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can be represented as follows:

This compound contains a pyrimidine core substituted with a fluorophenyl group at position 4 and a nitrophenyl group at position 6, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant antibacterial and cytotoxic activities. The following sections summarize key findings related to the biological activity of 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antibacterial effects against various pathogens. For instance:

- In vitro studies have shown that derivatives of pyrimidine compounds, including 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine, possess strong activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL against critical strains such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Klebsiella pneumoniae | Not specified |

Cytotoxic Activity

The cytotoxic potential of 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been evaluated in various cancer cell lines. Notably:

- HepG2 (liver cancer) and HeLa (cervical cancer) cells showed significant inhibition of proliferation with mean growth percentage values of 54.25% and 38.44%, respectively . This suggests that the compound may selectively target cancer cells while sparing normal cells.

Case Studies

- Anticancer Studies : A study on the radiosensitizing effects of phenylpyrimidine derivatives found that 4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine inhibited cell viability by more than 50% in treated cancer cells, particularly arresting them in the G2/M phase of the cell cycle .

- Antibacterial Efficacy : In another investigation, the compound was part of a series that demonstrated strong antibacterial activity against beta-hemolytic streptococcus and Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .

The mechanism through which 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine exerts its biological effects is believed to involve:

- Inhibition of DNA synthesis : Similar pyrimidine derivatives have been shown to interfere with nucleic acid metabolism.

- Disruption of bacterial cell wall synthesis : This is particularly relevant for its antibacterial properties.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 4-(4-fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine?

The synthesis typically involves a cyclocondensation reaction between a substituted chalcone derivative and guanidine. A key step is the formation of the pyrimidine ring via refluxing (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one with guanidine nitrate in ethanol, followed by lithium hydroxide addition to catalyze the cyclization. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is critical to isolate the product with high purity . Optimization focuses on reaction time (4–6 hours), temperature (80–85°C), and stoichiometric ratios of reactants to minimize side products like unreacted chalcones or incomplete cyclization intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure, and how are spectral assignments validated?

- IR spectroscopy : Identifies NH stretches (~3434 cm), aromatic C=C/C=N vibrations (~1599–1624 cm), and nitro group stretching (~1520 cm) .

- NMR : H NMR confirms aromatic proton environments (δ 7.30–8.03 ppm), NH protons (~5.29 ppm), and substituent effects (e.g., fluorine-induced deshielding). C NMR assigns carbons in the pyrimidine ring (e.g., C-2 at δ 163.8 ppm) and aromatic systems . Cross-validation with 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals, particularly for H-5 in the pyrimidine ring, which may merge with aromatic protons.

Q. How do the electronic properties of the 4-fluorophenyl and 4-nitrophenyl substituents influence reactivity in further functionalization?

The electron-withdrawing nitro group activates the pyrimidine ring toward nucleophilic substitution at positions 2 or 4, while the fluorine atom on the 4-fluorophenyl group enhances stability against oxidation. Computational studies (e.g., DFT) can predict sites for electrophilic attack, such as the para position of the 4-nitrophenyl group, where electron density is lowest . Experimental validation involves monitoring reaction kinetics under varying electrophile concentrations.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected splitting in 1^11H NMR) be resolved for this compound?

Unexpected splitting may arise from dynamic effects (e.g., hindered rotation of the 4-nitrophenyl group) or intermolecular interactions (e.g., hydrogen bonding with NH). To resolve this:

- Perform variable-temperature NMR to assess rotational barriers.

- Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or Gaussian).

- Use deuterated solvents (e.g., DMSO-d) to enhance resolution of exchangeable protons .

Q. What strategies are recommended for elucidating the reaction mechanism of pyrimidine ring formation in this compound?

- Isotopic labeling : Introduce N-guanidine to track nitrogen incorporation into the pyrimidine ring.

- Intermediate trapping : Quench the reaction at early stages to isolate intermediates (e.g., chalcone-guanidine adducts) for LC-MS or MALDI-TOF analysis.

- Computational modeling : Use reaction path sampling (e.g., NEB method) to identify transition states and energy barriers .

Q. How do intermolecular interactions in the crystal lattice affect the compound’s physicochemical properties?

X-ray crystallography reveals weak C–H···O and C–H···π interactions between the nitro group and adjacent aromatic rings, stabilizing the lattice and increasing melting points. These interactions also reduce solubility in nonpolar solvents. Hirshfeld surface analysis quantifies interaction contributions, while DSC/TGA assesses thermal stability .

Q. What methodologies address low yields in cross-coupling reactions involving this pyrimidine derivative?

Low yields often stem from steric hindrance from the 4-nitrophenyl group. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.